![molecular formula C19H24N2O5S B3919130 N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3919130.png)
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPMPG, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. By inhibiting DPP-IV, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce blood glucose levels. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on DPP-IV and MMPs, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce oxidative stress and protect against mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high specificity for DPP-IV, which allows for more targeted inhibition of this enzyme compared to other DPP-IV inhibitors. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for diabetes, due to its ability to increase insulin secretion and reduce blood glucose levels. Additionally, further research is needed to explore its potential as a neuroprotective agent in models of neurodegenerative disease. Finally, there is potential for the development of new N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved solubility and bioavailability.
Scientific Research Applications
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-14-8-13-20-19(22)15-21(17-11-6-7-12-18(17)26-2)27(23,24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLOVBBTQVTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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